Phenanthridinium, 3,8-diamino-6-phenyl-5-(2-propenyl)-
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Overview
Description
Phenanthridinium, 3,8-diamino-6-phenyl-5-(2-propenyl)- is a complex organic compound known for its unique structure and diverse applications. This compound is part of the phenanthridine family, which is characterized by a three-ring system with nitrogen atoms. It has been investigated for its potential anti-tumor and anti-viral properties, making it a compound of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenanthridinium, 3,8-diamino-6-phenyl-5-(2-propenyl)- typically involves multi-step organic reactions. One common method includes the condensation of appropriate aromatic amines with aldehydes, followed by cyclization and further functionalization to introduce the propenyl group. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality. Solvents like chloroform, dichloromethane, and methanol are commonly used in the process .
Chemical Reactions Analysis
Types of Reactions
Phenanthridinium, 3,8-diamino-6-phenyl-5-(2-propenyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino groups, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Chloroform, dichloromethane, methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .
Scientific Research Applications
Phenanthridinium, 3,8-diamino-6-phenyl-5-(2-propenyl)- has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of rigid polyamides and as a fluorescent dye.
Biology: Investigated for its ability to bind to DNA, making it useful in genetic studies and molecular biology.
Medicine: Explored for its anti-tumor and anti-viral properties, potentially leading to new therapeutic agents.
Industry: Utilized as an intermediate in the production of various chemical compounds
Mechanism of Action
The mechanism by which Phenanthridinium, 3,8-diamino-6-phenyl-5-(2-propenyl)- exerts its effects involves binding to DNA. This binding can interfere with DNA replication and transcription, leading to its potential anti-tumor and anti-viral activities. The compound’s interaction with DNA is primarily through non-specific binding along the DNA exterior .
Comparison with Similar Compounds
Similar Compounds
3,8-Diamino-6-phenylphenanthridine: Shares a similar core structure but lacks the propenyl group.
Dimidium bromide (3,8-Diamino-5-methyl-6-phenylphenanthridinium bromide): Another related compound with a methyl group instead of the propenyl group.
Uniqueness
Phenanthridinium, 3,8-diamino-6-phenyl-5-(2-propenyl)- is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of the propenyl group, in particular, differentiates it from other similar compounds and contributes to its unique properties and applications .
Properties
CAS No. |
68613-48-9 |
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Molecular Formula |
C22H20N3+ |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
6-phenyl-5-prop-2-enylphenanthridin-5-ium-3,8-diamine |
InChI |
InChI=1S/C22H19N3/c1-2-12-25-21-14-17(24)9-11-19(21)18-10-8-16(23)13-20(18)22(25)15-6-4-3-5-7-15/h2-11,13-14,24H,1,12,23H2/p+1 |
InChI Key |
LJFZCXZBDOMCOC-UHFFFAOYSA-O |
Canonical SMILES |
C=CC[N+]1=C2C=C(C=CC2=C3C=CC(=CC3=C1C4=CC=CC=C4)N)N |
Origin of Product |
United States |
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